molecular formula C20H15FN4O3S B2467777 8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904221-76-6

8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2467777
CAS RN: 1904221-76-6
M. Wt: 410.42
InChI Key: DTDWIFRBRJDKEC-UHFFFAOYSA-N
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Description

The compound “8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It contains a quinoline moiety, which is a bicyclic aromatic compound that is often found in various pharmaceuticals . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is a key component of many biological molecules, including the nucleic acids DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and pyrimidine) would likely contribute to the compound’s stability and may influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability and potentially its boiling and melting points .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a quinoline moiety act by intercalating into DNA .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

13-fluoro-5-quinolin-8-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c21-14-6-7-18-23-16-8-10-24(12-15(16)20(26)25(18)11-14)29(27,28)17-5-1-3-13-4-2-9-22-19(13)17/h1-7,9,11H,8,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDWIFRBRJDKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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